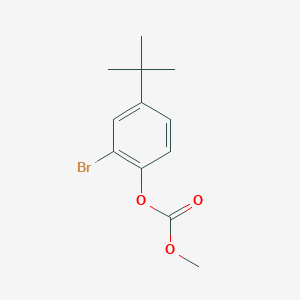

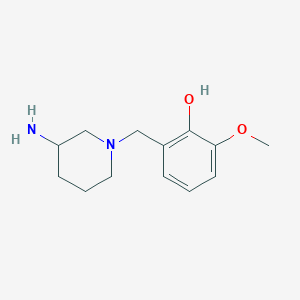

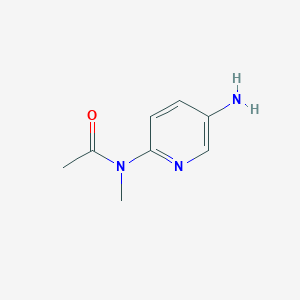

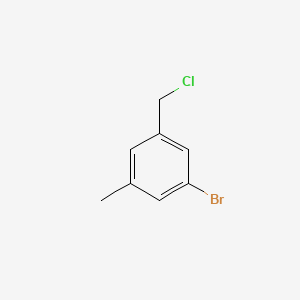

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Descripción general

Descripción

Synthesis Analysis

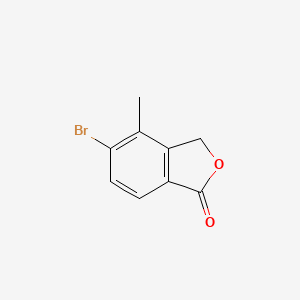

The synthesis of similar compounds often involves complex organic reactions. For instance, the protodeboronation of alkyl boronic esters has been used in the synthesis of related compounds . This process involves a radical approach and can be paired with a Matteson–CH2– homologation .Molecular Structure Analysis

Piperidine, a key component of the compound, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound likely has a complex structure due to the presence of multiple functional groups.Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación

Pharmaceutical Development

Compounds analogous to 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol have been investigated for their potential in drug development, particularly as kinase inhibitors and antimicrobial agents. For example, derivatives of phenol and piperidine have been optimized for inhibiting Src kinase activity, a target for cancer therapeutics, demonstrating significant inhibition of Src-mediated cell proliferation (Boschelli et al., 2001). Additionally, similar compounds have shown antimicrobial properties, indicating potential applications in combating bacterial and fungal infections (Vinusha et al., 2015).

Materials Science

In the field of materials science, complexes involving similar structural frameworks have been explored for their magnetic and luminescent properties. For instance, coordination complexes incorporating elements of the structure have demonstrated unique behaviors such as magnetic slow relaxation, indicative of potential applications in information storage or quantum computing (Zheng et al., 2008).

Sensing and Detection

The structural motif of this compound lends itself to the development of chemical sensors. Compounds with similar features have been employed as chemosensors for detecting metal ions, showcasing high selectivity and sensitivity, which is critical in environmental monitoring and diagnostic applications (Hazra et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as dpp-4 inhibitors, have been found to interact with the dipeptidyl peptidase-4 (dpp-4) enzyme .

Mode of Action

This inhibition enhances the action of endogenous incretin hormones, leading to increased insulin secretion and decreased glucagon levels .

Biochemical Pathways

Related compounds such as dpp-4 inhibitors are known to influence the incretin system, which plays a crucial role in glucose homeostasis .

Pharmacokinetics

Similar compounds, such as dpp-4 inhibitors, are known for their oral bioavailability and are generally well-tolerated .

Result of Action

Dpp-4 inhibitors, which share structural similarities with this compound, are known to increase insulin secretion and decrease glucagon levels, thereby helping to regulate blood glucose levels .

Action Environment

It’s worth noting that the efficacy of similar compounds, such as dpp-4 inhibitors, can be influenced by factors such as diet, exercise, and the presence of other medications .

Análisis Bioquímico

Biochemical Properties

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase-4, a key enzyme involved in glucose metabolism . The nature of these interactions often involves competitive inhibition, where this compound binds to the active site of the enzyme, preventing its normal substrate from binding and thus inhibiting its activity .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the levels of glucagon-like peptide-1 in pancreatic cells, which plays a crucial role in insulin secretion and glucose homeostasis . Additionally, it affects gene expression by upregulating or downregulating specific genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of dipeptidyl peptidase-4, inhibiting its activity and thereby increasing the levels of glucagon-like peptide-1 . This inhibition leads to improved glycemic control in diabetic models . Furthermore, it modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have demonstrated sustained effects on cellular function, including prolonged inhibition of dipeptidyl peptidase-4 and increased levels of glucagon-like peptide-1 . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits dipeptidyl peptidase-4 and improves glycemic control without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dipeptidyl peptidase-4 and glucagon-like peptide-1, influencing metabolic flux and metabolite levels . The compound’s metabolism involves hydroxylation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by organic cation transporters and accumulates in tissues such as the liver and pancreas . The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles, influencing its activity and stability . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .

Propiedades

IUPAC Name |

2-[(3-aminopiperidin-1-yl)methyl]-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-17-12-6-2-4-10(13(12)16)8-15-7-3-5-11(14)9-15/h2,4,6,11,16H,3,5,7-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMNDJNOTWKSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)

![Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B1526709.png)